Smifh2
Overview
Description
Mechanism of Action
Target of Action
SMIFH2, or Small Molecule Inhibitor of Formin Homology 2 domains, is a formin-specific inhibitor . Formins are a large and diverse class of actin-associated proteins that are evolutionarily conserved in nature . They play a crucial role in actin polymerization, a process vital for various cellular functions . This compound is active against several types of formins from different species . Interestingly, this compound also inhibits members of the myosin superfamily, including non-muscle myosin 2A, bovine myosin 10, Drosophila myosin 7a, and Drosophila myosin 5 .
Mode of Action
It achieves this by inhibiting the activity of myosin ATPase and the ability to translocate actin filaments in the gliding actin in vitro motility assay . The inhibition of non-muscle myosin 2A in vitro requires a higher concentration of this compound compared with that needed to inhibit retrograde flow and stress fiber contraction in cells .
Biochemical Pathways
Formins regulate the dynamics of the actin cytoskeleton, which is crucial for various cellular processes such as cell division, migration, and intracellular transport . By inhibiting formin-driven actin polymerization, this compound affects these processes. It also inhibits the retrograde flow of myosin 2 filaments and contraction of stress fibers .
Pharmacokinetics
It is known that this compound is a cell-permeable inhibitor , suggesting that it can cross cell membranes to exert its effects.
Result of Action
The inhibition of formin-driven actin polymerization by this compound results in changes to the actin cytoskeleton . This includes the inhibition of retrograde flow of myosin 2 filaments and contraction of stress fibers . These changes can affect various cellular processes regulated by the actin cytoskeleton, such as cell division, migration, and intracellular transport .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the presence of profilin, an abundant actin monomer-binding protein, may mask the inhibitor interaction or suppress polymerization of a potential actin/SMIFH2 complex . Additionally, the concentration of this compound required to inhibit certain processes can vary depending on the cellular environment
Biochemical Analysis
Biochemical Properties
SMIFH2 plays a significant role in biochemical reactions, particularly those involving the formin family of cytoskeletal regulators . It has been found to inhibit all human formins tested, suggesting a broad-spectrum inhibitory activity . The nature of these interactions involves the inhibition of actin polymerization, a process crucial to the formation and maintenance of the cytoskeleton .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting formin-driven actin polymerization . This can impact cell signaling pathways, gene expression, and cellular metabolism, as these processes often rely on the structural integrity and dynamics of the cytoskeleton .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to formin proteins and inhibiting their activity . This includes the inhibition of actin filament nucleation, a key function of formins . The result is a disruption of actin dynamics, which can lead to changes in cell shape, motility, and other processes dependent on the cytoskeleton .
Metabolic Pathways
This compound is involved in the regulation of actin dynamics, a crucial metabolic pathway in the cell . It interacts with formin proteins, which are key regulators of this pathway .
Transport and Distribution
Given its role in regulating the cytoskeleton, it is likely that it is distributed wherever formin proteins and actin filaments are present .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever formin proteins are found, given its role as a formin inhibitor . Formins are typically associated with regions of dynamic actin assembly, such as the leading edge of migrating cells and the tips of filopodia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SMIFH2 involves several steps, starting with the preparation of the core dihydropyrimidine structure. The general synthetic route includes:
Condensation Reaction: The initial step involves the condensation of an aldehyde (such as 3-bromobenzaldehyde) with thiourea and ethyl acetoacetate under acidic conditions to form the dihydropyrimidine core.
Cyclization: The intermediate product undergoes cyclization to form the desired dihydropyrimidine ring.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production would likely involve optimization of the reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
SMIFH2 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs, which may have different biological activities.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
SMIFH2 has a wide range of applications in scientific research:
Chemistry: It is used to study the polymerization of actin and the role of formins in this process.
Industry: this compound can be used in the development of new drugs and in the study of cellular processes that are critical for industrial biotechnology applications.
Comparison with Similar Compounds
Similar Compounds
CK-666: An inhibitor of the Arp2/3 complex, another actin-nucleating factor.
Latrunculin A: Binds to actin monomers and prevents their polymerization.
Cytochalasin D: Binds to the barbed ends of actin filaments, preventing their elongation.
Uniqueness of SMIFH2
This compound is unique in its specific inhibition of the FH2 domain of formins, distinguishing it from other actin inhibitors that target different aspects of actin dynamics. This specificity allows researchers to dissect the unique roles of formins in cellular processes, providing insights that are not possible with other inhibitors .
Properties
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3S/c16-9-3-1-4-10(7-9)18-14(20)12(13(19)17-15(18)22)8-11-5-2-6-21-11/h1-8H,(H,17,19,22)/b12-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFJHEQDISFYIS-XYOKQWHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340316-62-3 | |
Record name | 340316-62-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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